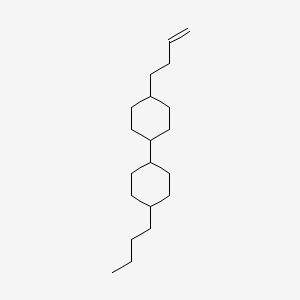
trans,trans-4-But-3-enyl-4''-butyl-bicyclohexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl: is a chemical compound with the molecular formula C20H36. It is characterized by its unique structure, which includes two cyclohexyl rings connected by a butenyl and a butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl typically involves the reaction of 4-butylcyclohexanone with 3-buten-1-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using column chromatography to achieve a high purity level.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. The major products formed are ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where halogens or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature to moderate heat.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane.
Scientific Research Applications
Chemistry: : In chemistry, trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: : In biological research, this compound can be used as a model molecule to study the interactions between similar structures and biological macromolecules. It helps in understanding the binding mechanisms and the effects of structural modifications.
Medicine: Its structural features can be modified to create new therapeutic agents with specific biological activities.
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
trans,trans-4-But-3-enyl-4’'-p-tolyl-bicyclohexyl: Similar structure but with a p-tolyl group instead of a butyl group.
trans,trans-4’'-Butyl-4-propenyl-bicyclohexyl: Similar structure but with a propenyl group instead of a butenyl group.
Uniqueness: : trans,trans-4-But-3-enyl-4’'-butyl-bicyclohexyl is unique due to its specific combination of butenyl and butyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
323575-48-0 |
|---|---|
Molecular Formula |
C20H36 |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-but-3-enyl-4-(4-butylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C20H36/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3,17-20H,1,4-16H2,2H3 |
InChI Key |
OHEOCAVFAYFXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















